molecular formula C17H18N2O B2356931 2-[1-Benzylbenzimidazol-2-yl]propan-2-ol CAS No. 912902-07-9

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol

Cat. No. B2356931
CAS RN: 912902-07-9
M. Wt: 266.344
InChI Key: NMIDZJAUXPXTDY-UHFFFAOYSA-N
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Description

“2-[1-Benzylbenzimidazol-2-yl]propan-2-ol” is an organic compound that likely contains a benzimidazole ring (a fused benzene and imidazole ring) and a propan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the benzimidazole ring and the propan-2-ol group. The benzimidazole ring is a fused ring structure that is aromatic and planar, while the propan-2-ol group would introduce a chiral center .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole ring could contribute to its aromaticity and stability, while the propan-2-ol group could influence its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol, a compound with a benzimidazole core, is of significant interest in chemical research due to its versatile applications. A study on the gas-phase thermolysis of benzotriazole derivatives, closely related to benzimidazoles, provides insights into the synthesis and kinetics of these compounds. The research revealed that products of pyrolysis include aniline and substituted indoles, offering a pathway for the synthesis of novel benzimidazole derivatives with potential applications in materials science and pharmaceuticals (Dib et al., 2004).

Antitumor Activity

Benzimidazole derivatives have shown promise in the field of oncology. A head-to-head bisbenzimidazole compound demonstrated potent growth inhibition against ovarian carcinoma cell lines, highlighting the potential of benzimidazole derivatives in developing new anticancer therapies. The compound's ability to bind in the DNA minor groove suggests a mechanism of action that could be exploited for targeted cancer treatments (Mann et al., 2001).

Corrosion Inhibition

Benzimidazole and its derivatives have been extensively studied for their corrosion inhibition properties. A theoretical study on benzimidazole and its derivatives highlighted their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study's findings, based on Density Functional Theory, suggest that these compounds could be developed into more efficient and environmentally friendly corrosion inhibitors for industrial applications (Obot & Obi-Egbedi, 2010).

Agricultural Applications

In agriculture, benzimidazole derivatives like carbendazim have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to enhance their delivery and efficacy as fungicides. This innovative approach aims to improve the release profiles of these compounds, reduce environmental toxicity, and minimize losses due to degradation or leaching, thereby offering a more sustainable solution for plant disease management (Campos et al., 2015).

Analytical Chemistry Applications

Benzimidazole derivatives have been utilized in the development of polyclonal antibodies for detecting fungicides like carbendazim in environmental samples. This application underscores the role of benzimidazole derivatives in improving analytical methodologies for monitoring pesticide residues, thereby contributing to food safety and environmental protection (Zikos et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Benzimidazoles are known to have various biological activities, including antifungal, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the known biological activities of benzimidazoles, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2,20)16-18-14-10-6-7-11-15(14)19(16)12-13-8-4-3-5-9-13/h3-11,20H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIDZJAUXPXTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Benzylbenzimidazol-2-yl]propan-2-ol

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